molecular formula C12H12N2O2 B1267273 1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 33443-58-2

1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B1267273
CAS RN: 33443-58-2
M. Wt: 216.24 g/mol
InChI Key: LXRVJHIISSYWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione involves several steps, including the condensation of appropriate precursors, cyclization, and functional group modifications. For example, the synthesis of similar compounds has been achieved through a multistep process, starting from basic heterocyclic skeletons and leading to the formation of pyrimidine diones with various substitutions (Bisset et al., 2012). This process often involves catalytic reactions and can yield compounds with high stereochemical purity.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione has been characterized through techniques like single-crystal X-ray diffraction and density functional theory (DFT). These studies reveal the geometric parameters, electronic structure, and the influence of substituents on the overall molecular architecture (Guo et al., 2022). Such analyses are crucial for understanding the reactivity and interactions of these compounds.

Chemical Reactions and Properties

1-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione and its derivatives participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and hydrogenation processes. These reactions can significantly alter the compound's properties and lead to the creation of new materials with desired functionalities (Singh et al., 1992). The ability to undergo specific reactions under defined conditions is essential for the compound's applications in synthesis and material science.

Physical Properties Analysis

The physical properties of 1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione derivatives, such as solubility, melting point, and crystalline structure, have been studied to understand their behavior in different environments. These properties are influenced by the compound's molecular structure and can affect its application in various fields (Barakat et al., 2016).

Chemical Properties Analysis

The chemical properties of 1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione, including reactivity, stability, and interaction with other molecules, are pivotal for its application in chemical synthesis and pharmaceutical research. Studies on related compounds have shown that functional group modifications can significantly impact these properties, enabling the design of molecules with targeted chemical behaviors (Azev et al., 2021).

Scientific Research Applications

  • Heterocyclic Transformations : 1-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione has been utilized in heterocyclic transformations. For example, it reacts under phase-transfer catalytic conditions with amides and thioamides to yield 6-substituted 5-acetyluracils and with malonamide to produce a bicyclic pyridopyrimidine system. These transformations demonstrate its versatility in creating diverse heterocyclic compounds (Singh, Aggarwal, & Kumar, 1992).

  • Synthesis of Pyrimidine Derivatives : It is involved in the facile and clean synthesis of pyrimidine derivatives via a three-component reaction in aqueous media. This demonstrates its role in synthesizing structurally diverse pyrimidine derivatives, which are significant in medicinal chemistry (Shi, Shi, & Rong, 2010).

  • Anti-Inflammatory Activity : Compounds derived from 1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione have shown significant anti-inflammatory activity. This highlights its potential application in developing anti-inflammatory drugs (Dong, 2010).

  • Synthesis of Thietanyl-Substituted Pyrimidine-2,4(1H,3H)-Dions : The compound is also used in the synthesis of thietanyl-substituted pyrimidine-2,4(1H,3H)-diones, indicating its use in the development of novel heterocyclic compounds with potential pharmaceutical applications (Kataev, Meshcheryakova, Lazarev, & Kuznetsov, 2013).

  • Exploring Effects on Free Radical Oxidation : Studies have investigated the effects of pyrimidine-2,4(1H,3H)-dione thietanyl derivatives on free radical oxidation in whole blood and bone marrow, indicating its potential in studying oxidative stress-related processes (Meshcheryakova et al., 2022).

  • Synthesis of Novel Chromenopyrimidine Derivatives : It's also used in the synthesis of novel 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, compounds with various pharmaceutical properties such as antibacterial and antiallergic activities (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

  • Development of Adenosine Receptor Antagonists : 1-Benzyl derivatives of pyrimidine-2,4-dione have been evaluated as potential adenosine receptor antagonists, showing significant antagonist effects, particularly against the A(3) receptor (Priego et al., 2002).

Safety And Hazards

For safety information and potential hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-benzyl-6-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-7-11(15)13-12(16)14(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRVJHIISSYWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30309275
Record name 1-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788291
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione

CAS RN

33443-58-2
Record name NSC211600
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211600
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

substituting 6-methyl-2,4(1H,3H)-pyrimidinedione and benzyl bromide gave 1-benzyl-6-methyl-2,4(1H,3H)-pyrimidinedione, m.p. 228°-230° C.;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.